Dehydroandrographolide

Description

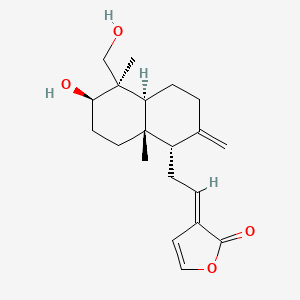

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRVUDGRKEWBV-CZUXAOBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314463 | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-28-3 | |

| Record name | Dehydroandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Anhydroandrographolide, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroandrographolide: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a principal active diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and potent anti-cancer properties.[1][2] As a natural compound, DA presents a multi-target mechanism of action, making it a compelling candidate for novel cancer therapeutic strategies.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which dehydroandrographolide exerts its anti-neoplastic effects on cancer cells, focusing on key signaling pathways, cellular processes, and experimental validation.

Core Mechanisms of Anti-Cancer Action

Dehydroandrographolide combats cancer through a multifaceted approach, impacting several core cellular processes essential for tumor growth and progression. Its action is not limited to a single pathway but involves a coordinated disruption of cancer cell proliferation, survival, and metastasis.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

A fundamental anti-cancer property of DA is its ability to inhibit the proliferation of tumor cells in a dose- and time-dependent manner.[1] This is often achieved by inducing cell cycle arrest, a critical process that halts cell division.[1][2] Studies on the parent compound, andrographolide, have shown it can induce G0/G1 phase arrest in cell lines like MCF-7 and G2/M phase arrest in others, including glioblastoma and melanoma cells.[3][4] This blockade of the cell cycle prevents cancer cells from replicating, thereby inhibiting tumor growth.[1]

Induction of Programmed Cell Death (Apoptosis and Autophagy)

Dehydroandrographolide is a potent inducer of programmed cell death in cancer cells, primarily through apoptosis and autophagy.

-

Apoptosis: DA has been shown to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The mechanism involves the regulation of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic Caspase-3.[1]

-

Autophagy: In human oral cancer cells, DA is a known inducer of autophagy, a cellular self-degradation process that can lead to cell death.[5][6] This process is triggered by the modulation of p53 expression, activation of the JNK1/2 pathway, and inhibition of the Akt and p38 signaling pathways.[5][7]

Suppression of Tumor Invasion and Metastasis

Metastasis is a major cause of cancer-related mortality. Dehydroandrographolide has demonstrated significant potential in inhibiting the migration and invasion of cancer cells.[1][8] In oral cancer, DA effectively suppresses metastasis by inhibiting the activity and expression of matrix metalloproteinase-2 (MMP-2), an enzyme critical for degrading the extracellular matrix and facilitating cell invasion.[8][9] This inhibition is modulated through the downregulation of key transcription factors including NF-κB, AP-1, and SP-1.[8] Furthermore, a novel mechanism identified involves the inhibition of TMEM16A, a chloride channel, which contributes to its anti-proliferative and anti-metastatic effects in colon cancer cells.

Modulation of Key Signaling Pathways

The anti-cancer effects of dehydroandrographolide are orchestrated through its influence on a complex network of intracellular signaling pathways that govern cell fate.

NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[10] Dehydroandrographolide has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anti-cancer effects.[1] By suppressing NF-κB, DA can downregulate the expression of genes involved in cell proliferation, survival, and metastasis.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK1/2, and p38, is central to cellular responses to external stimuli and plays a dual role in cancer. Dehydroandrographolide differentially modulates this pathway to achieve its anti-cancer effects. It activates JNK1/2 to induce autophagy in oral cancer cells while inhibiting the phosphorylation of ERK1/2 and p38 to suppress cell migration and invasion.[5][6][8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. Dehydroandrographolide has been found to inhibit the Akt signaling pathway as part of its mechanism for inducing autophagy.[5][7] The parent compound, andrographolide, also extensively inhibits the PI3K/Akt/mTOR pathway in various cancers, leading to reduced cell proliferation and glycolysis, which can enhance radiosensitivity.[11][12]

Quantitative Data Summary

The cytotoxic effects of dehydroandrographolide and its parent compound, andrographolide, have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for anti-proliferative activity.

Table 1: In Vitro Cytotoxicity (IC50) of Dehydroandrographolide and its Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

|---|

| Potassium Sodium Dehydroandrographolide Succinate | Various | MTT | 3.7 - 31 | |

Note: Specific IC50 data for pure dehydroandrographolide is limited in publicly available literature. The data above is for a succinate derivative.

Table 2: In Vitro Cytotoxicity (IC50) of Andrographolide in Various Cancer Cell Lines for Comparative Context

| Compound | Cancer Cell Line | Time | IC50 (µM) | Reference |

|---|---|---|---|---|

| Andrographolide | MCF-7 (Breast) | 24h | 63.19 ± 0.03 | [13] |

| Andrographolide | MCF-7 (Breast) | 48h | 32.90 ± 0.02 | [13] |

| Andrographolide | MCF-7 (Breast) | 72h | 31.93 ± 0.04 | [13] |

| Andrographolide | MDA-MB-231 (Breast) | 24h | 65.00 ± 0.02 | [13] |

| Andrographolide | MDA-MB-231 (Breast) | 48h | 37.56 ± 0.03 | [13] |

| Andrographolide | MDA-MB-231 (Breast) | 72h | 30.56 ± 0.03 | [13] |

| Andrographolide | DBTRG-05MG (Glioblastoma) | 72h | 13.95 (LC50) |[14] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

Caption: DA-induced autophagy in oral cancer cells.[5][7]

Caption: DA-mediated inhibition of metastasis in oral cancer.[8]

Caption: General workflow for in vitro anti-cancer screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the anti-cancer effects of dehydroandrographolide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Dehydroandrographolide (DA) stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]

-

DMSO (cell culture grade)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (or an empirically determined optimal density) in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DA in culture medium. Remove the old medium and add 100 µL of the DA dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest DA dose).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Culture cells and treat with the desired concentration of DA (e.g., the IC50 value) for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.[1] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7]

-

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking metastasis.

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix (or similar)

-

Serum-free culture medium

-

Complete culture medium with FBS (as a chemoattractant)

-

Cotton swabs

-

Methanol or 70% ethanol for fixation

-

Crystal Violet stain (0.1%)

-

-

Procedure:

-

Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[9]

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours. Harvest cells and resuspend them in serum-free medium containing the desired concentration of DA.

-

Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[9] Seed the DA-treated cells (e.g., 2.5 - 5 x 10⁴ cells) in 100-200 µL of serum-free medium onto the Matrigel-coated insert.[9]

-

Incubation: Incubate the plate at 37°C for 24-48 hours.[9]

-

Cell Removal and Fixation: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[9] Fix the invaded cells on the lower surface by immersing the insert in methanol or ethanol for 10-15 minutes.[9]

-

Staining and Quantification: Stain the fixed cells with 0.1% crystal violet for 10-20 minutes. Wash thoroughly with water.[9] Allow the inserts to air dry. Count the stained, invaded cells in several random fields under a microscope.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by dehydroandrographolide.

-

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, JNK, p-JNK, MMP-2, Caspase-3, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for separation by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels and perform densitometry analysis.

-

Conclusion and Future Directions

Dehydroandrographolide exhibits significant anti-cancer activity through a complex and interconnected series of mechanisms, including the inhibition of cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis. Its ability to modulate multiple critical signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its potential as a multi-target therapeutic agent.[1] The data suggests that DA can effectively disrupt the core machinery that cancer cells rely on for their growth and spread.

Future research should focus on elucidating the complete range of molecular targets and further defining its efficacy and safety profile in preclinical in vivo models for various cancer types.[5] The development of more soluble derivatives and innovative drug delivery systems could enhance its bioavailability and therapeutic potential. Ultimately, dehydroandrographolide represents a promising natural product scaffold for the development of the next generation of cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Dehydroandrographolide, an iNOS inhibitor, extracted from Andrographis paniculata (Burm.f.) Nees, induces autophagy in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. snapcyte.com [snapcyte.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Dehydroandrographolide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (Deh), a primary bioactive diterpene lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][2] As interest in its therapeutic potential grows, a thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for the rational design of novel therapeutics and the successful clinical translation of Deh-based medicines. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of dehydroandrographolide, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of Dehydroandrographolide

The pharmacokinetic profile of dehydroandrographolide is characterized by rapid absorption and elimination.[1] However, its oral bioavailability is relatively low, posing a challenge for effective oral drug delivery.

Bioavailability

The oral bioavailability of dehydroandrographolide has been determined to be 11.92% in rats.[1][3] This limited bioavailability is a critical factor to consider in the development of oral formulations.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for dehydroandrographolide and its derivatives have been reported in various species. The following tables summarize the key pharmacokinetic parameters from different studies.

Table 1: Pharmacokinetic Parameters of Dehydroandrographolide (Deh) Following Oral Administration in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| 120 | 4.19 ± 1.76 | 1.0 | - | - | [1] |

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide (DP) and its Metabolites Following Oral Administration of Andrographis paniculata Tablet in Beagle Dogs

| Compound | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |

| Dehydroandrographolide (DP) | 7.0 | 26.01 ± 8.72 | - | 26.01 ± 8.72 | 3.13 ± 1.19 | [4] |

Table 3: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (DAS) Following Intravenous Administration in Healthy Chinese Volunteers

| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC0–12 (mg·h/L) | t1/2 (h) | Reference |

| 80 | 4.82 | 0.94 - 1.0 | 6.18 | 1.51 - 1.89 | [5] |

| 160 | 12.85 | 0.94 - 1.0 | 16.95 | 1.51 - 1.89 | [5] |

| 320 | 26.90 | 0.94 - 1.0 | 40.65 | 1.51 - 1.89 | [5] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the pharmacokinetic properties of dehydroandrographolide.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of dehydroandrographolide following oral administration in rats.

Animals: Male Sprague-Dawley rats are typically used.[3]

Dosing: Dehydroandrographolide is administered orally via gavage.[1]

Sample Collection: Blood samples are collected from the tail vein at predetermined time points post-dosing. Plasma is separated by centrifugation.

Sample Analysis: Plasma concentrations of dehydroandrographolide are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6]

Caption: Workflow for a typical in vivo pharmacokinetic study of dehydroandrographolide in rats.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of dehydroandrographolide.

Cell Culture: Caco-2 cells are cultured on semi-permeable inserts to form a confluent monolayer that mimics the intestinal epithelium.[7][8][9]

Transport Study: The assay is performed by adding dehydroandrographolide to either the apical (AP) or basolateral (BL) side of the cell monolayer. Samples are taken from the opposite side at various time points to determine the rate of transport.[7][9]

Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.[8] Studies have shown that the Papp value for dehydroandrographolide from the basolateral to the apical side is similar to that from the apical to the basolateral side, indicating no significant involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3]

Single-Pass Intestinal Perfusion in Rats

Objective: To investigate the in situ intestinal absorption of dehydroandrographolide.

Procedure: A segment of the rat intestine is cannulated and perfused with a solution containing dehydroandrographolide. The concentrations of the compound in the perfusate entering and leaving the segment are measured.[10][11]

Analysis: The effective permeability (Peff) is calculated. Studies have shown no significant differences in the Peff of dehydroandrographolide across different segments of the intestine.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Dehydroandrographolide exhibits good absorption and metabolic stability in the intestine.[3] It is not a substrate for major efflux transporters such as P-gp and BCRP, which can often limit the absorption of other compounds.[3]

Distribution

Information on the tissue distribution of dehydroandrographolide is limited. Further studies are needed to fully characterize its distribution profile.

Metabolism

The primary metabolic pathways for dehydroandrographolide include hydroxylation, sulfonation, sulfate conjugation, and glucuronidation.[1][2] Glucuronidation, a major phase II metabolic reaction, involves the transfer of glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion.[12][13] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[14]

Caption: The glucuronidation pathway of dehydroandrographolide.

Excretion

Dehydroandrographolide and its metabolites are eliminated from the body through various routes. Following intravenous administration of dehydroandrographolide succinate in humans, approximately 10.1%–15.5% of the dose is excreted unchanged in the urine within 24 hours.[5]

Signaling Pathways

While the direct influence of signaling pathways on the pharmacokinetics of dehydroandrographolide is not well-documented, its pharmacological effects are known to be mediated through the modulation of several key signaling pathways, including NF-κB, Nrf2, Akt, and JNK.[1][2] It is plausible that these pathways could indirectly influence the expression or activity of drug-metabolizing enzymes and transporters, thereby affecting the disposition of dehydroandrographolide. However, further research is required to establish these connections.

Conclusion

This technical guide has summarized the current knowledge on the pharmacokinetics and bioavailability of dehydroandrographolide. The compound exhibits rapid absorption and elimination, with a relatively low oral bioavailability. It is not a substrate for major efflux transporters, and its primary metabolic pathways include hydroxylation, sulfonation, and glucuronidation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working with this promising natural product. Future research should focus on further elucidating its tissue distribution and the potential interplay between its pharmacokinetics and its effects on cellular signaling pathways.

References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [Oral bioavailability and intestinal disposition of dehydroandrographolide in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of andrographolide, dehydroandrographolide and neoandrographolide in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tolerance of dehydroandrographolide succinate injection after intravenous administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Glucuronidation - Wikipedia [en.wikipedia.org]

- 14. Regioselective Glucuronidation of Andrographolide and Its Major Derivatives: Metabolite Identification, Isozyme Contribution, and Species Differences - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Dehydroandrographolide Biosynthesis in Andrographis paniculata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a significant bioactive diterpenoid lactone found in Andrographis paniculata, has garnered considerable attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for enhancing its production through metabolic engineering and ensuring the quality of herbal preparations. This technical guide provides an in-depth exploration of the dehydroandrographolide biosynthesis pathway, detailing the enzymatic steps, precursor supply, and regulatory aspects. It consolidates quantitative data on metabolite distribution and gene expression, presents detailed experimental protocols for key research methodologies, and offers visual representations of the pathway and associated workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant renowned for its rich composition of bioactive labdane diterpenoids. Among these, dehydroandrographolide, along with andrographolide and neoandrographolide, is a major constituent responsible for the plant's therapeutic properties, including anti-inflammatory, antiviral, and antioxidant effects. The biosynthesis of these complex molecules involves a multi-step enzymatic cascade, beginning with primary metabolism and branching into a specialized diterpenoid pathway. This guide elucidates the current understanding of the dehydroandrographolide biosynthesis pathway, providing a technical resource for its study and manipulation.

The Dehydroandrographolide Biosynthesis Pathway

The biosynthesis of dehydroandrographolide is a complex process that can be divided into three main stages: the synthesis of the universal C20 precursor, geranylgeranyl diphosphate (GGPP); the formation of the labdane skeleton; and the subsequent oxidative modifications.

Upstream Pathways: MEP and MVA

The journey to dehydroandrographolide begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids. In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. The MEP pathway is considered the primary source of precursors for diterpenoid biosynthesis in plants[1][2].

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, GGPP. This is the committed precursor for all diterpenoids, including dehydroandrographolide. Multiple isoforms of GGPPS have been identified in A. paniculata, with specific isoforms likely dedicated to the biosynthesis of diterpenoid lactones.

Cyclization and Formation of the Labdane Skeleton

The formation of the characteristic bicyclic labdane skeleton is a critical step in the pathway. This is catalyzed by a class II diterpene synthase called ent-copalyl diphosphate synthase (CPS). Specifically, the isoform ApCPS2 has been identified as playing a key role in the biosynthesis of andrographolides[3][4]. ApCPS2 catalyzes the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).

Oxidative Modifications by Cytochrome P450 Enzymes

Following the formation of the ent-CPP backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are required to produce the final dehydroandrographolide molecule. While the complete sequence of these modifications is still under investigation, recent studies have identified several candidate CYPs from the CYP71 and CYP72 families that are involved in the hydroxylation and lactone ring formation steps. For instance, recent research has pinpointed four specific cytochrome P450 enzymes—ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1—that are collectively responsible for the oxidative modifications that convert ent-copalol into andrographolide, a closely related compound[5]. It is highly probable that a similar cascade of CYP-mediated reactions leads to the formation of dehydroandrographolide.

References

- 1. In vitro and in silico evaluation of Andrographis paniculata ethanolic crude extracts on fatty acid synthase expression on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of an ent-copalyl diphosphate synthase in tissue-specific accumulation of specialized diterpenes in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in the contents of four active diterpenoids at different growth stages in Andrographis paniculata (Burm.f.) Nees (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroandrographolide: A Technical Guide to its Molecular Targets in Inflammatory Pathways

Abstract

Dehydroandrographolide (DA), a primary bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1][2] Its efficacy stems from a multi-target mechanism of action, modulating key signaling cascades that are central to the inflammatory response. This technical guide provides an in-depth examination of the molecular targets of Dehydroandrographolide within critical inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. We present a consolidation of quantitative data, detailed experimental protocols from foundational studies, and visual representations of the signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological response to harmful stimuli such as pathogens, toxins, or cellular damage.[1] While essential for host defense, dysregulated inflammation underpins a wide array of chronic diseases. Andrographis paniculata, a plant with a long history in traditional Chinese and Southeast Asian medicine, is recognized for its potent anti-inflammatory and detoxifying effects.[3] Dehydroandrographolide (DA) is one of its principal active components, noted for possessing a more favorable safety profile and, in some cases, stronger pharmacological activity than its parent compound, andrographolide.[1] DA exerts its anti-inflammatory effects not through a single mechanism but by interacting with a complex network of signaling pathways, primarily inhibiting the release of inflammatory mediators and modulating immune cell function.[1] This document serves as a technical exploration of these interactions.

Key Molecular Targets and Signaling Pathways

Dehydroandrographolide's anti-inflammatory activity is attributed to its ability to modulate several key signaling pathways. The core structure of DA, particularly the conjugation of double bonds to the lactone ring, is crucial for its interaction with targets like NF-κB and the NLRP3 inflammasome.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4]

Dehydroandrographolide has been shown to be a potent inhibitor of this pathway.[1][5] It suppresses LPS-stimulated inflammatory responses by blocking the interaction between LPS and TLR4.[6] This upstream inhibition prevents the activation of NF-κB.[6] Studies have demonstrated that DA significantly inhibits the transcriptional activity of NF-κB, thereby reducing the expression and secretion of downstream cytokines.[5][6][7] In some contexts, DA's effect on NF-κB is linked to the cholinergic anti-inflammatory pathway, potentially through the α7 nicotinic acetylcholine receptor (α7nAchR).[1][8]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to external stressors. In inflammation, they regulate the synthesis of inflammatory cytokines.

DA has been shown to modulate MAPK signaling, although its effects can be context-dependent. In oral cancer cells, DA inhibits the phosphorylation of ERK1/2, p38, and JNK1/2, which contributes to its anti-invasive properties.[7][9][10] This inhibition of MAPK pathways is linked to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling during inflammation and cancer metastasis.[7] Conversely, in some cellular models, DA-induced autophagy is triggered by the activation of JNK1/2 and the inhibition of Akt and p38, highlighting the complexity of its regulatory roles.[9][10]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.[11]

DA has been identified as a significant inhibitor of the NLRP3 inflammasome.[1] In models of acute lung injury (ALI), DA was shown to reduce inflammation and oxidative stress by inhibiting NLRP3-mediated pyroptosis.[1][11] This action is partly achieved by mitigating mitochondrial damage and reducing the production of reactive oxygen species (ROS), which are key activators of the NLRP3 inflammasome.[11]

Other Key Targets

-

LMIR3 Signaling: In the context of rheumatoid arthritis, DA has been shown to alleviate synovitis and cartilage damage by inhibiting neutrophil activation.[12][13] It achieves this by directly binding to Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3), a negative regulator on neutrophils. This binding up-regulates the phosphorylation of downstream kinases SHP-1 and SHP-2, leading to reduced cytokine release and chemotaxis.[12][13]

-

AMPK Pathway: In a model of mastitis, the anti-inflammatory effect of DA was found to be dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which promotes autophagy.[1]

-

JAK-STAT Pathway: While more extensively studied for andrographolide, evidence suggests that diterpenoid lactones from A. paniculata can inhibit the JAK-STAT pathway.[14][15] This pathway is crucial for signaling downstream of many cytokine receptors. Inhibition of JAK1/2 and subsequent STAT3 phosphorylation is a key mechanism for reducing inflammatory responses.[14][16]

Quantitative Analysis of Dehydroandrographolide's Efficacy

The following table summarizes key quantitative data from various studies, illustrating the potency and efficacy of Dehydroandrographolide in different experimental models.

| Target/Effect | Model System | Concentration / Dose | Result | Reference |

| TNF-α Production | LPS-induced model | 2.4 µM | Half-maximal inhibitory concentration (IC50) | [1] |

| GM-CSF Production | LPS-induced model | 8.9 µM | Half-maximal inhibitory concentration (IC50) | [1] |

| NF-κB Transactivation | RAW 2.46.7 macrophages | 2 µg/mL | IC50 for 14-deoxy-14,15-dehydroandrographolide | [5] |

| Binding Affinity (in-silico) | Cyclooxygenase (4COX) | N/A | Binding affinity of -8.0 kcal/mol | [2][17] |

| Binding Affinity (in-silico) | Prostaglandin H2 synthase (3PGH) | N/A | Binding affinity of -7.2 kcal/mol | [2][17] |

| Rheumatoid Arthritis | Collagen-induced arthritis rats | 2 mg/kg/day (oral) | Alleviated synovitis and cartilage damage | [1][12] |

| Cytokine Expression (TNF-α, IL-1β, IL-6) | Collagen-induced arthritis rats | 2-5 mg/kg/day (oral) | Significantly downregulated mRNA expression | [18] |

| hBD-2 Expression | HCT-116 intestinal cells | 1–100 µM | Dose-dependent up-regulation | [3] |

Detailed Experimental Methodologies

The validation of DA's molecular targets relies on a range of standard and advanced laboratory techniques. Below are detailed protocols for key experiments frequently cited in the literature.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Cells are seeded in 96-well or 6-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of Dehydroandrographolide (e.g., 1-100 µM) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 6-24 hours).

-

Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of secreted cytokines like TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following cell treatment (as in 4.1), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., phospho-p65, total-p65, phospho-p38, IκBα, NLRP3, Caspase-1, β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

-

Induction of Arthritis: Male Wistar or Sprague-Dawley rats are immunized by an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA). A booster injection is given 7-14 days later.

-

Treatment Protocol: Once arthritis symptoms appear (e.g., paw swelling, erythema), rats are randomly assigned to treatment groups. Dehydroandrographolide is administered daily via oral gavage (e.g., 1, 2, or 5 mg/kg/day) for a period of 28 days. A vehicle control (e.g., saline) and a positive control (e.g., Dexamethasone) group are included.

-

Evaluation of Arthritis: Arthritis severity is monitored regularly by measuring paw volume (plethysmometry) and assigning an arthritis score based on visual assessment of swelling and redness.

-

Histopathological Analysis: At the end of the study, animals are euthanized, and ankle joints are collected. The joints are fixed, decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biochemical Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

Conclusion

Dehydroandrographolide presents a compelling profile as a natural anti-inflammatory agent with a well-defined, multi-target mechanism of action. Its ability to concurrently inhibit the NF-κB and NLRP3 inflammasome pathways while modulating MAPK signaling underscores its potential for treating complex inflammatory diseases. By targeting upstream signaling events, such as the LPS-TLR4 interaction, and specific immune cell regulators like LMIR3, DA offers a multifaceted approach to dampening the inflammatory cascade. The quantitative data confirm its potency at physiologically relevant concentrations. Further research focusing on optimizing its bioavailability and conducting rigorous clinical trials will be crucial in translating the significant preclinical promise of Dehydroandrographolide into effective therapeutic applications for a range of inflammatory conditions.[1]

References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dehydroandrographolide enhances innate immunity of intestinal tract through up-regulation the expression of hBD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydroandrographolide inhibits oral cancer cell migration and invasion through NF-κB-, AP-1-, and SP-1-modulated matrix metalloproteinase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 9. Dehydroandrographolide, an iNOS inhibitor, extracted from Andrographis paniculata (Burm.f.) Nees, induces autophagy in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroandrographolide, an iNOS inhibitor, extracted from from Andrographis paniculata (Burm.f.) Nees, induces autophagy in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects and mechanisms of the anti-COVID-19 traditional Chinese medicine, Dehydroandrographolide from Andrographis paniculata (Burm.f.) Wall, on acute lung injury by the inhibition of NLRP3-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Dehydroandrographolide alleviates rheumatoid arthritis by inhibiting neutrophil activation via LMIR3 in collagen induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Inflammatory Studies of Dehydroandrographolide: Isolation, Spectroscopy, Biological Activity, and Theoretical Modeling Original - Covenant University Repository [eprints.covenantuniversity.edu.ng]

- 18. tandfonline.com [tandfonline.com]

Dehydroandrographolide: A Deep Dive into its Structure-Activity Relationship for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of dehydroandrographolide, offering valuable insights for the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways modulated by this promising natural product and its derivatives.

Core Structure and Chemical Modifications

Dehydroandrographolide (Figure 1) possesses a unique ent-labdane diterpenoid skeleton characterized by an α,β-unsaturated γ-butyrolactone ring, which is a crucial pharmacophore for its biological activities. Researchers have extensively explored modifications at various positions of the dehydroandrographolide scaffold to enhance its potency, selectivity, and pharmacokinetic properties. Key modification sites include the C-3 and C-19 hydroxyl groups, and the C-14 position on the lactone ring.

Figure 1. Chemical Structure of Dehydroandrographolide.

Structure-Activity Relationship Insights

Systematic SAR studies have revealed critical structural features of dehydroandrographolide derivatives that govern their biological effects. These insights are pivotal for designing more effective and safer drug candidates.

Anticancer Activity

Dehydroandrographolide and its analogs have demonstrated significant cytotoxic effects against a panel of cancer cell lines. SAR studies indicate that modifications at the C-3, C-19, and C-14 positions significantly influence their anticancer potency.

Table 1: Anticancer Activity of Dehydroandrographolide Derivatives

| Compound | Modification | Cancer Cell Line | IC50/ED50 (µM) | Reference |

| Dehydroandrographolide | - | Human Promonocytic Leukemia (U937) | 13 | [1] |

| Analogue 5a | 8,17-epoxy derivative | Cholangiocarcinoma (KKU-M213) | 3.37 | [1] |

| Analogue 5b | 8,17-epoxy derivative | Cholangiocarcinoma (KKU-M213) | 3.08 | [1] |

| Analogue 5a | 8,17-epoxy derivative | Cholangiocarcinoma (KKU-100) | 2.93 | [1] |

| Analogue 5b | 8,17-epoxy derivative | Cholangiocarcinoma (KKU-100) | 3.27 | [1] |

| Compound 13b | 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative | Human Colon Cancer (HCT-116) | 7.32 | |

| Compound I-5 | Nitric oxide-releasing hybrid | Human Erythroleukemia (K562) | 1.55 | [2] |

| Compound I-5 | Nitric oxide-releasing hybrid | Human Breast Cancer (MCF-7) | 2.91 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of dehydroandrographolide are primarily attributed to its ability to modulate key inflammatory pathways, such as NF-κB. Modifications of the parent compound have led to derivatives with enhanced anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Dehydroandrographolide Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Dehydroandrographolide | Nitric Oxide Production | RAW 264.7 Macrophages | 94.12 ± 4.79 | [3] |

| Compound 5 | NF-κB Transactivation | RAW 264.7 Macrophages | 2 µg/mL | [4] |

| Compound 11 | NF-κB Transactivation | RAW 264.7 Macrophages | 2.2 µg/mL | [4] |

| Compound 12 | NF-κB Transactivation | RAW 264.7 Macrophages | 2.4 µg/mL | [4] |

Antiviral Activity

Dehydroandrographolide and its derivatives have shown promising activity against a range of viruses, including Hepatitis B Virus (HBV) and Influenza A virus. SAR studies have identified key structural requirements for antiviral efficacy. For instance, a free hydroxyl group at the C-3 position and the exocyclic methylene group at C-8(17) are considered important for anti-HBV activity.

Table 3: Antiviral Activity of Dehydroandrographolide and its Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| Dehydroandrographolide | Hepatitis B Virus (HBV) DNA replication | HepG2.2.15 | 22.58 | 8.7 | [5][6] |

| Andrographolide | Hepatitis B Virus (HBV) DNA replication | HepG2.2.15 | 54.07 | 3.7 | [5][6] |

| Compound 2c | Hepatitis B Virus (HBV) DNA replication | HepG2.2.15 | - | >165.1 | [6] |

| Compound 4e | Hepatitis B Virus (HBV) HBsAg secretion | HepG2.2.15 | - | 20.3 | [6] |

| Compound 4e | Hepatitis B Virus (HBV) HBeAg secretion | HepG2.2.15 | - | 125.0 | [6] |

| Compound 4e | Hepatitis B Virus (HBV) DNA replication | HepG2.2.15 | - | 104.9 | [6] |

| 14-deoxy-11,12-didehydroandrographolide (DAP) | Influenza A virus (H5N1) | A549 | - | - | [7] |

| Dehydroandrographolide | Herpes Simplex Virus-1 (HSV-1) | - | 11.1 µg/mL | - | [8] |

Key Signaling Pathways

Dehydroandrographolide exerts its pleiotropic effects by modulating multiple signaling pathways implicated in the pathogenesis of various diseases. The NF-κB and Nrf2 pathways are two of the most extensively studied targets.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival.[9][10] Dehydroandrographolide and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[11]

Figure 2. Inhibition of the NF-κB Signaling Pathway.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[12][13] Dehydroandrographolide can activate the Nrf2 pathway, leading to the upregulation of a battery of cytoprotective genes that defend against oxidative stress.[5]

Figure 3. Activation of the Nrf2 Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the SAR-guided discovery and evaluation of dehydroandrographolide derivatives.

General Synthesis of Dehydroandrographolide Derivatives

The synthesis of dehydroandrographolide derivatives often starts from the naturally abundant andrographolide. A general workflow is depicted below.

Figure 4. General Synthetic Workflow for Derivatives.

A typical procedure for the synthesis of 14-deoxy-11,12-didehydroandrographolide analogues involves the silylation of the hydroxyl groups at C-3 and C-19, followed by other modifications.[14]

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.[2][10][13][15][16]

Anti-inflammatory Assays

This assay measures the level of nitric oxide, a pro-inflammatory mediator, produced by activated macrophages.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

Antiviral Assays

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol:

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

Infect the cells with a known titer of the virus in the presence of various concentrations of the test compound.

-

After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction and determine the IC50 value.[1][7][20][21]

NF-κB and Nrf2 Pathway Assays

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treat the transfected cells with the test compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Lyse the cells and measure the luciferase activity using a luminometer.[6][8][22][23][24]

This technique is used to detect the levels of Nrf2 protein in the nucleus, indicating its activation.

Protocol:

-

Treat cells with the test compound for a specified time.

-

Isolate nuclear and cytoplasmic protein fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.[12][25][26]

Conclusion

The structure-activity relationship studies of dehydroandrographolide have provided a robust framework for the development of novel therapeutic agents with improved efficacy and safety profiles. The insights gained from modifying its core structure have led to the identification of potent anticancer, anti-inflammatory, and antiviral derivatives. The modulation of key signaling pathways like NF-κB and Nrf2 underscores the multi-target nature of this versatile scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of dehydroandrographolide and its analogs. Future research should focus on in-depth preclinical and clinical investigations to translate these promising laboratory findings into tangible clinical benefits.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. ajol.info [ajol.info]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plantarchives.org [plantarchives.org]

- 18. biorxiv.org [biorxiv.org]

- 19. KoreaMed Synapse [synapse.koreamed.org]

- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bowdish.ca [bowdish.ca]

- 22. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 26. researchgate.net [researchgate.net]

In Silico Docking of Dehydroandrographolide: A Technical Guide to Target Interactions

An in-depth exploration of the molecular docking studies of Dehydroandrographolide with various protein targets, providing a technical guide for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways.

Dehydroandrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] In silico molecular docking has emerged as a crucial tool to elucidate the molecular mechanisms underlying these effects, offering insights into the binding interactions between Dehydroandrographolide and its protein targets. This technical guide provides a comprehensive overview of these docking studies.

Quantitative Data Summary

The binding affinities of Dehydroandrographolide and its parent compound, Andrographolide, with various protein targets have been quantified in numerous studies. The following tables summarize the key quantitative data, primarily docking scores (binding energies) expressed in kcal/mol. A more negative value typically indicates a stronger binding affinity.

Table 1: Docking Scores of Dehydroandrographolide and Related Compounds with Anti-inflammatory and Cancer-related Targets

| Ligand | Target Protein | Docking Score (kcal/mol) | Reference |

| Dehydroandrographolide Derivative (TDN) | Pro-apoptotic receptor (4s0o) | Favorable H-bond | [4] |

| Dehydroandrographolide Derivative (TDN) | Anti-apoptotic protein | Less effective interaction | [4] |

| Comp01 (Dehydroandrographolide derivative) | 1AFS | -6.7 | [4] |

| Comp02 (Dehydroandrographolide derivative) | 1AFS | -6.4 | [4] |

| Comp03 (Dehydroandrographolide derivative) | 1AFS | -6.5 | [4] |

| Comp01 (Dehydroandrographolide derivative) | 5VBU | -8.4 | [4] |

| Comp02 (Dehydroandrographolide derivative) | 5VBU | -8.3 | [4] |

| Comp03 (Dehydroandrographolide derivative) | 5VBU | -8.5 | [4] |

| Andrographolide | IL-6 | -8.05 | [5] |

| Andrographolide | COX-2 | - (Not specified) | [6] |

| Andrographolide | Alpha-amylase | -7.9 | [7] |

| Andrographolide | Alpha-glucosidase | -7.2 | [7] |

| Neoandrographolide | Notch-1 | -6.1 | [8] |

| Bisandrographolide A | TNF-α | - (Not specified) | [9] |

| 14-deoxy-14,15-dehydroandrographolide | NF-κB p50 | -5.3 | [9] |

Table 2: Docking Scores of Dehydroandrographolide and Andrographolide Derivatives with Viral Proteins (SARS-CoV-2 and HCV)

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

| 14-deoxy-11,12-didehydroandrographolide (AGP 2) | 3CLPro (Mpro) | -6.7 to -7.8 | [10] |

| 14-deoxy-11,12-didehydroandrographolide (AGP 2) | PLPro | -6.7 to -7.8 | [10] |

| 14-deoxy-11,12-didehydroandrographolide (AGP 2) | RdRp | -6.7 to -7.8 | [10] |

| Andrographolide | Main Protease (Mpro) | Higher than N3 inhibitor | [11] |

| Andrographolide Derivative (AGP-16) | Mpro (6LU7) | -8.7 | [12] |

| Andrographolide Derivative (AGP-15) | NSP15 (6VWW) | -8.6 | [12] |

| Andrographolide Derivative (AGP-10) | Spike Glycoprotein (6VXX) | -8.7 | [12] |

| Andrographolide Derivative (AGP-13) | Spike Glycoprotein (6VXX) | -8.9 | [12] |

| Andrographolide Derivative (AGP-15) | Spike Glycoprotein (6VXX) | -8.7 | [12] |

| Andrographolide | NS3-4A Protease (Wild-type) | -15.0862 (Lead-IT score) | [13] |

| Andrographolide | NS3-4A Protease (R155K mutant) | -15.2322 (Lead-IT score) | [13] |

| Andrographolide | NS3-4A Protease (D168A mutant) | -13.9072 (Lead-IT score) | [13] |

Experimental Protocols

The methodologies employed in the cited in silico docking studies vary but generally follow a standardized workflow. Below are detailed protocols representative of the experiments.

General Molecular Docking Workflow

A typical molecular docking study involves the following steps:

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

-

Water molecules and existing ligands are typically removed from the protein structure.

-

Hydrogen atoms are added to the protein.

-

The 3D structure of the ligand (Dehydroandrographolide) is generated and optimized using software like ChemDraw or Avogadro. Energy minimization is performed to obtain a stable conformation.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.

-

-

Docking Simulation:

-

A docking algorithm is used to explore various conformations and orientations of the ligand within the defined grid box.

-

A scoring function is employed to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

-

Specific Software and Algorithms

-

AutoDock Vina: A widely used open-source program for molecular docking. It utilizes a Lamarckian genetic algorithm for ligand conformational searching.[9][14]

-

PyRx: A virtual screening tool that incorporates AutoDock Vina and provides an intuitive user interface for docking studies.[10][15]

-

LeadIT: A software that employs a flexible docking approach.[13]

-

GROMACS: A versatile package to perform molecular dynamics simulations, often used to refine and validate docking results by simulating the behavior of the protein-ligand complex over time.[11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Dehydroandrographolide are often attributed to its ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and the general workflow of an in silico docking study.

References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of andrographolide hit analog as a potent cyclooxygenase-2 inhibitor through consensus MD-simulation, electrostatic potential energy simulation and ligand efficiency metrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking analysis of phytocompounds from Andrographis paniculata binding with proteins in the notch-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In silico identification of potential inhibitors against main protease of SARS-CoV-2 6LU7 from Andrographis panniculata via molecular docking, binding energy calculations and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating Andrographolide as a Potent Inhibitor of NS3-4A Protease and Its Drug-Resistant Mutants Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ADME Profile and Toxicology of Dehydroandrographolide

Dehydroandrographolide (Deh), a primary bioactive diterpene lactone isolated from the traditional Chinese medicine Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] As research progresses towards its clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a comprehensive toxicological assessment, is imperative for drug development professionals. This technical guide provides a detailed overview of the current knowledge on the ADME characteristics and safety profile of dehydroandrographolide, supported by experimental methodologies and data visualizations.

ADME Profile of Dehydroandrographolide

Dehydroandrographolide exhibits rapid absorption and metabolic elimination.[1] However, its low water solubility can present challenges for oral administration.[2]

Absorption

Studies in Sprague-Dawley rats have demonstrated that dehydroandrographolide is rapidly absorbed after oral administration, with detection in plasma within one hour.[1] The oral bioavailability has been determined to be 11.92% in rats.[1][3] The absorption process appears to be stable across different pH levels in the intestine, with the ileum identified as the optimal site for absorption.[1]

In vitro studies using Caco-2 cell models suggest that the transport of dehydroandrographolide across the intestinal epithelium is not significantly mediated by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][4] The apparent permeability coefficient (Papp) from the basolateral to the apical side (5.37×10⁻⁵ cm/s) is nearly equal to that from the apical to the basolateral side (4.56×10⁻⁵ cm/s).[3]

Distribution

Following administration, dehydroandrographolide distributes to various tissues. In rats, after intravenous injection of a dehydroandrographolide derivative, the highest concentrations were found in the kidney, followed by the colon, liver, lung, heart, spleen, and stomach.[1] Pathological conditions can influence its distribution; for instance, in mice with acute lung injury, dehydroandrographolide showed increased distribution and residence in the lungs compared to healthy mice.[5] Plasma protein binding is a significant factor that influences the distribution and biological effects of a drug.[1]

Metabolism

Dehydroandrographolide undergoes extensive metabolism in the body. The primary metabolic pathways include hydroxylation, hydration, sulfonation, and conjugation with sulfates and glucuronic acid.[4] Glucuronidation is a major phase II metabolic route, with UGT2B7 being the primary enzyme responsible for this process.[6] Studies have indicated that after intravenous administration of dehydroandrographolide succinate (DAS), a derivative, a large portion of the drug is cleared from the plasma after being transformed into metabolites.[7]

Excretion

The excretion of dehydroandrographolide and its metabolites occurs through both renal and biliary pathways. In a study with healthy volunteers receiving intravenous DAS, approximately 10.1% to 15.5% of the dose was excreted unchanged in the urine within 24 hours, with over 90% of this occurring within the first 4 hours.[7] This suggests rapid clearance from the plasma.[7] Biliary excretion of the parent compound appears to be minor, accounting for only about 0.1% of the absorbed amount in rats.[3]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of dehydroandrographolide and its succinate derivative from various studies.

Table 1: Pharmacokinetic Parameters of Dehydroandrographolide

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |

| SD Rats | 120 mg/kg, Oral | 4.19 ± 1.76 | - | - | - | 11.92 | [1] |

| Chickens | 5 g/kg (A. paniculata extract), Oral | - | - | - | 2.38 ± 0.21 | - | [1] |

| Humans | Chuanxinlian tablets, Oral | - | ~1.5 | - | - | - | [1] |

| ALI Mice | 20 mg/kg, Oral | - | - | Higher in ALI mice | Longer in ALI mice | - | [5] |

| UC Rats | - | - | - | 2355.73 to 4794.15 | - | - | [1] |

ALI: Acute Lung Injury; UC: Ulcerative Colitis

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (DAS) in Healthy Chinese Volunteers (Intravenous)

| Dose | Cmax (mg/L) | AUC₀₋₁₂ (mg·h/L) | t½ (h) | Clearance (mL/min) |

| 80 mg | 4.82 | 6.18 | 1.51 | 13.27 |

| 160 mg | 12.85 | 16.95 | 1.89 | 9.60 |

| 320 mg | 26.90 | 40.65 | 1.89 | 8.07 |

| Source:[7] |

Toxicology Profile

Dehydroandrographolide is generally considered to have a better safety profile compared to andrographolide.[1][2] Derivatives have also been synthesized to reduce toxicity and enhance therapeutic activity.[1]

Acute Toxicity

Acute toxicity studies on andrographolide, a related compound, suggest it is safe up to a maximum dose of 500 mg/kg body weight in rats, with no mortality or signs of tissue damage in the liver and kidney observed.[8] An acute oral toxicity study of a standardized Andrographis paniculata extract at a high dose of 5000 mg/kg BW in mice showed no significant toxicological effects.[9] For an andrographolide self-nanoemulsifying drug delivery system (SNEDDS), the LD50 in male Wistar rats was determined to be 832.6 mg/kg body weight, indicating slight toxicity.[10][11]

Genotoxicity

There is limited specific genotoxicity data available for dehydroandrographolide. However, studies on andrographolide and standardized extracts of A. paniculata provide some insight. Andrographolide was found to be non-genotoxic in vitro at the doses tested.[12] A standardized extract of A. paniculata did not induce mutations in the Ames test or clastogenicity in CHO-K1 cells in vitro.[13]

Other Toxicological Findings

-

Hepatotoxicity: Dehydroandrographolide has shown protective effects against liver injury in some models.[1]

-

Allergic Reactions: While generally safe, there have been reports of anaphylactic and allergic reactions associated with products containing A. paniculata.[14]

-

Cytotoxicity: Dehydroandrographolide has demonstrated cytotoxic effects against various cancer cell lines, which is the basis for its anti-cancer activity.[15][16]

Table 3: Summary of Toxicological Studies

| Test Substance | Model System | Dose | Key Findings | Reference |

| Andrographolide | Rats | Up to 500 mg/kg | No mortality or tissue damage observed. | [8] |